molecular formula C18H15BrN2O2S B12462833 2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12462833
M. Wt: 403.3 g/mol
InChI Key: RZHCAXCWHYLSGU-UHFFFAOYSA-N
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Description

2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a thienopyrimidinone structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bromophenyl Furan Intermediate: The initial step involves the bromination of phenyl furan to obtain 5-(4-bromophenyl)furan-2-yl.

    Cyclization to Thienopyrimidinone: The bromophenyl furan intermediate is then subjected to cyclization with appropriate reagents to form the thienopyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Hydride (NaH): Used as a strong base for cyclization reactions.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a bromophenyl furan group with a thienopyrimidinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15BrN2O2S/c1-9-10(2)24-18-15(9)17(22)20-16(21-18)14-8-7-13(23-14)11-3-5-12(19)6-4-11/h3-8,16,21H,1-2H3,(H,20,22)

InChI Key

RZHCAXCWHYLSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(O3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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